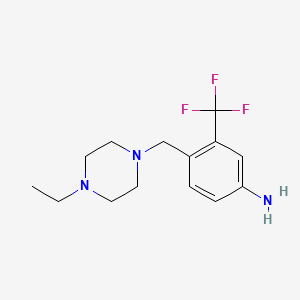
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H20F3N3 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known by its CAS number 630125-91-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C14H20F3N3
- Molecular Weight : 287.33 g/mol
- IUPAC Name : 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
- Physical Form : White to yellow powder or crystals
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies indicate that the compound may act as an inhibitor of specific kinases and receptors related to cancer progression.
Biological Activity Assays
The following table summarizes various biological assays conducted to evaluate the efficacy of this compound:
| Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative Assay | MCF-7 (Breast Cancer) | 18.36 | |
| VEGFR-2 Inhibition | MCF-7 | 0.39 | |
| Bcr-Abl Kinase Inhibition | Various | Moderate | |
| EGFR T790M Inhibition | Various | High |
Case Studies and Research Findings
-
Antiproliferative Activity :
In a study evaluating novel compounds for antiproliferative activity, this compound demonstrated significant effectiveness against MCF-7 breast cancer cells with an IC50 value of 18.36 µM, indicating a moderate level of potency compared to established chemotherapeutics like doxorubicin . -
VEGFR-2 Inhibition :
The compound was also tested for its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. Results showed that it reduced VEGFR-2 activity significantly in MCF-7 cells, with an IC50 value of 0.39 µM, highlighting its potential as a vascular-targeting agent . -
Kinase Inhibition Studies :
Further investigations into kinase inhibition revealed that the compound interacts with Bcr-Abl and EGFR kinases, which are crucial in the context of certain leukemias and solid tumors, respectively. The binding affinity studies indicated moderate inhibitory activity against these kinases .
Propriétés
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














